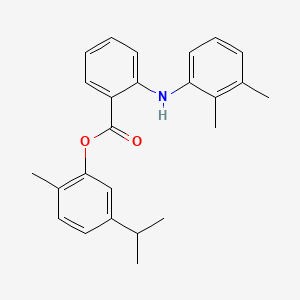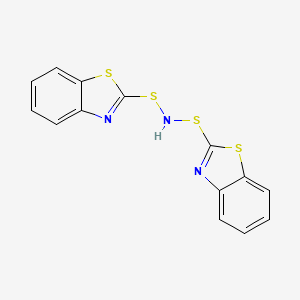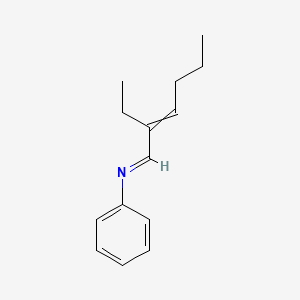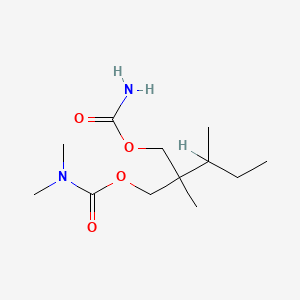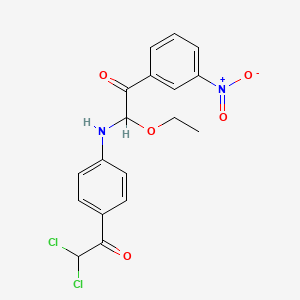
1,1-Diethoxyhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxyhexan-2-one is an organic compound with the molecular formula C10H20O2. It is a diethyl acetal derivative of hexan-2-one, characterized by the presence of two ethoxy groups attached to the first carbon atom of the hexan-2-one chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diethoxyhexan-2-one can be synthesized through the acetalization of hexan-2-one with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Mixing hexan-2-one and ethanol: The reactants are mixed in a suitable solvent, such as toluene or benzene.
Adding an acid catalyst: Common acid catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid.
Heating the mixture: The reaction mixture is heated under reflux conditions to facilitate the formation of the acetal.
Removing water: Water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion.
Purification: The resulting this compound is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of more efficient catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethoxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid or hexanal.
Reduction: Hexanol or hexane.
Substitution: Various substituted hexan-2-one derivatives.
Applications De Recherche Scientifique
1,1-Diethoxyhexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme-catalyzed reactions.
Medicine: Research on its potential therapeutic properties and its role as a precursor in drug synthesis is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-diethoxyhexan-2-one involves its interaction with specific molecular targets and pathways. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of various products. The ethoxy groups can undergo hydrolysis, releasing ethanol and forming the corresponding ketone. This process can be catalyzed by acids or enzymes, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diethoxyhexane: Similar structure but lacks the carbonyl group.
1,1-Diethoxy-2-hexene: Contains a double bond in the hexane chain.
Hexanal diethyl acetal: An acetal derivative of hexanal.
Uniqueness
1,1-Diethoxyhexan-2-one is unique due to its specific functional groups and reactivity. The presence of both ethoxy groups and a carbonyl group allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research applications.
Propriétés
Formule moléculaire |
C10H20O3 |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
1,1-diethoxyhexan-2-one |
InChI |
InChI=1S/C10H20O3/c1-4-7-8-9(11)10(12-5-2)13-6-3/h10H,4-8H2,1-3H3 |
Clé InChI |
RXUIHNDOKPIPPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
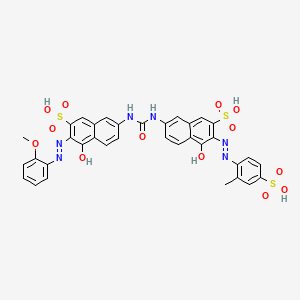
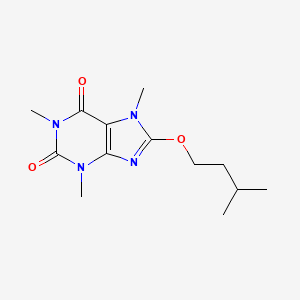
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
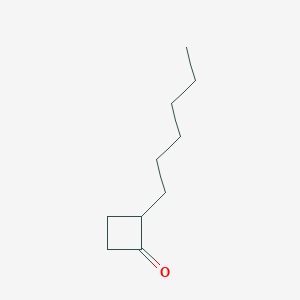

phosphanium bromide](/img/structure/B14692895.png)
